Menthone
Description
Contextualization within Monoterpenoid Chemistry
Monoterpenes are a large and diverse class of secondary metabolites produced by plants, constructed from two isoprene (B109036) units. mdpi.comnih.gov Within this class, p-menthan-3-one (B150117) belongs to the menthane monoterpenoids. foodb.ca These compounds are characterized by a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group. foodb.ca
p-Menthan-3-one is structurally related to other well-known monoterpenoids, most notably menthol (B31143), where the ketone's carbonyl group is replaced by a secondary alcohol. wikipedia.org The biosynthesis of these compounds in plants, particularly in the epidermal oil glands of peppermint, is a subject of detailed study. nih.gov Research has shown that the biosynthesis initially leads to the accumulation of menthone, which is then further metabolized. nih.gov The biotransformation of p-menthane (B155814) monoterpenes by various microorganisms is also an active area of research, aiming to produce valuable derivatives that are difficult to obtain through standard organic synthesis. mdpi.com
Nomenclature and Stereoisomerism of p-Menthan-3-one
The systematic IUPAC name for p-menthan-3-one is 5-methyl-2-(1-methylethyl)cyclohexanone or 5-methyl-2-propan-2-ylcyclohexan-1-one. nih.govfoodb.ca The structure contains two asymmetric carbon centers (chiral centers) at positions 2 and 5 of the cyclohexane ring, where the isopropyl and methyl groups are attached, respectively. wikipedia.org This structural feature gives rise to four possible stereoisomers. wikipedia.org These isomers are classified into two diastereomeric pairs: menthones and isomenthones. wikipedia.orgindustrialchemicals.gov.au
These diastereomers are distinguished by the relative orientation of the methyl and isopropyl groups on the cyclohexane ring. wikipedia.orgindustrialchemicals.gov.au this compound and isothis compound (B49636) are known to interconvert through a reversible epimerization reaction that proceeds via an enol intermediate. wikipedia.org At room temperature, the equilibrium mixture favors this compound, with the isothis compound content reaching approximately 29%. wikipedia.org
Table 1: General Physicochemical Properties of p-Menthan-3-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O |
| Molar Mass | 154.25 g/mol |
| Appearance | Colorless, oily liquid |
| Odor | Mint-like, peppermint odor |
| Density | ~0.895 g/cm³ at 20°C |
| Boiling Point | ~210°C |
| Water Solubility | Slightly soluble |
Note: The values presented are general and may vary slightly between different stereoisomers. Data sourced from multiple references. echemi.comnih.govwikipedia.org
This compound is the diastereomer where the methyl and isopropyl groups are located on opposite sides of the cyclohexane ring, referred to as the trans-configuration. wikipedia.orgindustrialchemicals.gov.au This is the more stable and more common form found in nature. wikipedia.org this compound itself exists as a pair of enantiomers.
Isothis compound is the diastereomer in which the methyl and isopropyl groups are on the same side of the ring, known as the cis-configuration. wikipedia.orgindustrialchemicals.gov.ausynzeal.comsigmaaldrich.com Like this compound, isothis compound also exists as a pair of enantiomers. Pure d-isothis compound is described as having a "green" note, which can be perceived as detracting from the intensely minty aroma of pure l-menthone. wikipedia.org
The absolute configuration at the two chiral centers is designated using the Cahn-Ingold-Prelog (CIP) R/S system. This results in four distinct stereoisomers:
(-)-Menthone (B42992) (l-Menthone): This is the (2S,5R)-trans isomer and is the most abundant stereoisomer found in nature. wikipedia.orgnih.gov It exhibits a negative optical rotation.
(+)-Menthone (d-Menthone): As the enantiomer of l-menthone, it has the (2R,5S)-trans configuration. wikipedia.orgnih.gov
(+)-Isothis compound (d-Isothis compound): This isomer possesses the (2R,5R)-cis configuration. industrialchemicals.gov.au
(-)-Isothis compound (l-Isothis compound): The enantiomer of d-isothis compound, this isomer has the (2S,5S)-cis configuration. industrialchemicals.gov.au
Table 2: Stereoisomers of p-Menthan-3-one
| Common Name | Systematic Name (IUPAC) | Configuration | CAS Number |
|---|---|---|---|
| (-)-Menthone | (2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanone | trans | 14073-97-3 |
| (+)-Menthone | (2R,5S)-5-methyl-2-(1-methylethyl)cyclohexanone | trans | 3391-87-5 |
| (±)-Menthone | (2R,5S)-rel-5-methyl-2-(1-methylethyl)cyclohexanone | trans | 89-80-5 |
| (+)-Isothis compound | (2R,5R)-5-methyl-2-(1-methylethyl)cyclohexanone | cis | 1196-31-2 |
| (-)-Isothis compound | (2S,5S)-5-methyl-2-(1-methylethyl)cyclohexanone | cis | 18309-28-9 |
| (±)-Isothis compound | cis-5-methyl-2-(1-methylethyl)cyclohexanone | cis | 491-07-6 |
Data sourced from multiple references. wikipedia.orgindustrialchemicals.gov.ausynzeal.comnih.govnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044384, DTXSID2044478 | |
| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
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| Record name | dl-Menthone | |
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Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |
| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
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| Record name | Menthone | |
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| Record name | l-Menthone | |
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| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
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Boiling Point |
210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | MENTHONE | |
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| Record name | (-)-Menthone | |
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Solubility |
Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |
| Record name | MENTHONE | |
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| Record name | (-)-Menthone | |
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| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.888-0.895 | |
| Record name | Menthone | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.27 [mmHg] | |
| Record name | Menthone | |
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Color/Form |
Colorless, oily, mobile liq | |
CAS No. |
89-80-5, 14073-97-3 | |
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| Record name | (-)-Menthone | |
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| Record name | Menthone | |
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| Record name | l-Menthone | |
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| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |
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| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |
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Melting Point |
-6 °C | |
| Record name | (-)-Menthone | |
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Advanced Synthetic Methodologies and Chemical Transformations
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis and biocatalysis have emerged as powerful tools in the production of p-menthan-3-one (B150117) and its derivatives, offering high selectivity and mild reaction conditions. nih.govnih.gov These approaches leverage the catalytic prowess of enzymes, either as isolated catalysts or within whole-cell systems, to achieve specific chemical transformations. youtube.com
A key strategy in the synthesis of p-menthan-3-one involves the stereospecific reduction of precursors, most notably pulegone (B1678340). Pulegone reductase, an enzyme found in plants like Mentha piperita, catalyzes the reduction of the C2-C8 double bond of pulegone to yield (-)-menthone (B42992). frontiersin.orgosti.gov This enzymatic reduction is crucial as it establishes the stereochemistry at the C4 position, a determining factor in the final stereoisomer of menthol (B31143) produced downstream. frontiersin.orgosti.gov
Studies on the bioconversion of pulegone in Mentha x piperita have shown that both enantiomers of pulegone can be converted to their corresponding p-menthan-3-ones. nih.gov However, the reduction of (S)-pulegone proceeds more rapidly than that of (R)-pulegone, with a preference for the formation of 4S-configured diastereomers. nih.gov
The enzyme (+)-pulegone reductase from Mentha piperita has been shown to convert (+)-pulegone into a mixture of (-)-menthone and (+)-isomenthone. frontiersin.org In contrast, a novel (-)-pulegone (B56846) reductase from Nepeta tenuifolia can catalyze the conversion of (-)-pulegone to (+)-menthone and (-)-isothis compound. osti.gov
| Enzyme Source | Substrate | Major Products |
| Mentha piperita | (+)-Pulegone | (-)-Menthone, (+)-Isothis compound |
| Nepeta tenuifolia | (-)-Pulegone | (+)-Menthone, (-)-Isothis compound |
This table summarizes the stereospecific reduction of pulegone by different pulegone reductases.
Enzymatic derivatization and biotransformation offer routes to a variety of p-menthan-3-one derivatives. Lipases, for instance, are widely used for the resolution of p-menthan-3-ols through acetylation, which can provide access to enantiomerically enriched menthol isomers. researchgate.net While not directly acting on p-menthan-3-one, this demonstrates the potential of enzymes to selectively modify related structures.
The biotransformation of (-)-menthone by the larvae of Spodoptera litura results in the formation of p-menth-3-on-9-oic acid as the main product, alongside 7-hydroxythis compound and 7-hydroxyneomenthol. mdpi.com This highlights the capability of insect enzymatic systems to introduce functionality at various positions of the p-menthane (B155814) skeleton. mdpi.com
Furthermore, ω-transaminases have been employed for the amination of (-)-menthone to produce (+)-neomenthylamine, an important industrial precursor. nih.gov An ω-transaminase from Vibrio fluvialis JS17 was identified to have significant activity towards (-)-menthone. nih.gov
| Enzyme/Organism | Substrate | Product(s) |
| Spodoptera litura larvae | (-)-Menthone | p-Menth-3-on-9-oic acid, 7-hydroxythis compound, 7-hydroxyneomenthol |
| Vibrio fluvialis JS17 (ω-transaminase) | (-)-Menthone | (+)-Neomenthylamine |
This table illustrates the enzymatic derivatization and biotransformation of p-menthan-3-one.
Total and Asymmetric Synthesis Strategies
Total and asymmetric synthesis strategies provide access to specific stereoisomers of p-menthan-3-one and its derivatives, which is crucial for applications where chirality dictates biological activity or sensory properties. chiralpedia.com
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of p-menthane systems, p-menthane-3-carboxaldehyde, derived from p-menthan-3-one (this compound), has been utilized as a chiral auxiliary for the synthesis of chiral quaternary carbons. acs.orgacs.orgresearchgate.net This auxiliary, available in both enantiomeric forms, can be readily prepared from either (+)- or (-)-menthone. acs.orgacs.org
The general principle involves attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org For example, p-menthane-3-carboxaldehyde can be used to prepare cycloalkenes and heterocycles with a chiral tertiary or quaternary carbon in high enantiomeric purity. researchgate.net
Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the synthesis of p-menthan-3-one derivatives, stereoselective reductions of the ketone functionality are common. For instance, the reduction of (-)-menthone can lead to the formation of different menthol isomers depending on the reducing agent and reaction conditions. nih.gov
This compound reductases from peppermint have been characterized, showing distinct stereoselectivities. A this compound:(−)-(3R)-menthol reductase converts (−)-menthone primarily to (−)-(3R)-menthol, while a this compound:(+)-(3S)-neomenthol reductase yields mainly (+)-(3S)-neomenthol from the same substrate. nih.gov
| Enzyme | Substrate | Major Product | Minor Product |
| This compound:(−)-(3R)-menthol reductase | (-)-Menthone | 95% (−)-(3R)-menthol | 5% (+)-(3S)-neomenthol |
| This compound:(+)-(3S)-neomenthol reductase | (-)-Menthone | 94% (+)-(3S)-neomenthol | 6% (−)-(3R)-menthol |
This table shows the stereoselective reduction of (-)-menthone by different this compound reductases from peppermint. nih.gov
Asymmetric dihydroxylation has also been employed as a key step in the synthesis of enantiomers of monoterpenes with the p-menthane skeleton. nih.gov
Green chemistry principles, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of p-menthan-3-one and related compounds. emerginginvestigators.orgjeeng.netnih.gov This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net
One approach involves the oxidation of (-)-menthol to (-)-menthone using a green oxidant in various solvent systems, such as ethyl acetate (B1210297) and acetic acid, to minimize the use of hazardous substances. emerginginvestigators.org Another innovative method is the photocatalytic synthesis of this compound from isopulegol (B1217435) using a silver-based catalyst, which proceeds under mild conditions with high selectivity. google.com
The development of a one-step, metal-free synthesis of menthol from citronellal, which proceeds via an isopulegol intermediate that can be converted to this compound, represents a significant advancement in sustainable synthesis. europa.eu This redox-neutral process avoids the use of heavy metal catalysts and reduces the generation of wasteful by-products. europa.eu
Derivatization and Functionalization of the p-Menthan-3-one Scaffold
The chemical reactivity of the carbonyl group and the adjacent carbon atoms in p-menthan-3-one allows for extensive derivatization. Methodologies range from reduction and alkylation of the ketone to the introduction of various heteroatoms, leading to a broad spectrum of functionalized p-menthane structures.
The conversion of the keto group in p-menthan-3-one to a hydroxyl group is a fundamental transformation, yielding p-menthan-3-ol (menthol) isomers. ebi.ac.uk Further derivatization from this point is common. For instance, the synthesis of various 3-alkyl-p-menthan-3-ol derivatives has been explored. A key method involves the 1,2-nucleophilic addition to the carbonyl group of this compound. In one pathway, the reaction of (-)-menthone with vinylmagnesium bromide affords (-)-vinyl menthol. This intermediate can then be subjected to reductive ozonolysis to produce the corresponding diol. researchgate.net
Enzymatic resolutions are also employed to obtain specific stereoisomers. The lipase-mediated kinetic acetylation of racemic p-menthan-3-ol mixtures allows for the isolation of enantioenriched alcohols. The stereochemical outcome of this enzymatic process is highly dependent on the specific structural features of the p-menthan-3-ol isomer and the type of lipase (B570770) used. researchgate.net Furthermore, diastereoselective preparations have led to the synthesis of various p-menthane-3,9-diols, which are valuable precursors for other p-menthane monoterpenes. researchgate.net
Table 1: Examples of p-Menthan-3-ol Derivatives
| Compound Name | Starting Material | Key Transformation | Reference |
|---|---|---|---|
| (-)-Vinyl Menthol | (-)-Menthone | 1,2-Nucleophilic Addition | researchgate.net |
| (1R,4S)-3-(hydroxymethyl)-p-menthan-3-ol | (-)-Menthone | Nucleophilic Addition, Ozonolysis | researchgate.net |
| Enantioenriched p-menthan-3-ols | Racemic p-menthan-3-ols | Lipase-mediated kinetic acetylation | researchgate.net |
The carbonyl group of p-menthan-3-one is central to its reactivity, enabling various alkylation and transformation reactions. The synthesis of 3-alkyl-p-menthan-3-ol isomers highlights this, where nucleophilic addition of organometallic reagents to the ketone is a key step. The structure of the alkyl chain introduced can significantly influence the properties of the final product. Research has shown that increasing the alkyl chain length beyond two carbons does not substantially alter certain sensory properties but can enhance others, with branched isomers showing different profiles compared to linear ones. researchgate.net
Another important carbonyl transformation is hydroxymethylation. A complementary approach to those involving organometallic reagents has been reported using benzyl (B1604629) chloromethyl ether reagents, demonstrating an alternative pathway for the functionalization of carbonyl compounds like this compound. researchgate.net These transformations underscore the utility of the ketone in p-menthan-3-one as a handle for introducing molecular complexity.
Table 2: Carbonyl Transformation Products from p-Menthan-3-one
| Product Class | Reagent Type | Transformation Type | Reference |
|---|---|---|---|
| 3-Alkyl-p-menthan-3-ols | Organometallic reagents (e.g., Grignard) | 1,2-Nucleophilic Addition | researchgate.net |
The introduction of sulfur into the p-menthane scaffold leads to thiol and sulfide (B99878) derivatives, a class of compounds known for their potent aromas and biological activities. mdpi.com While direct thiolation of p-menthan-3-one is less common, syntheses often proceed from its α,β-unsaturated analogue, pulegone. The 1,4-Michael addition of sulfur nucleophiles is a key strategy. For example, the addition of sodium benzyl thiolate to pulegone produces a diastereomeric mixture of ketosulfides. Subsequent reduction of this intermediate under Birch conditions (sodium in liquid ammonia) yields the corresponding p-menthane-derived hydroxythiols. mdpi.com
Another approach involves the coupling of cysteine to pulegone, followed by an enzymatic step using β-lyase to generate p-mentha-8-thiol-3-one. google.com This method highlights a chemo-enzymatic route to access these sulfur-containing compounds. General methods for synthesizing monoterpene thiols that are applicable to the p-menthane framework include the nucleophilic substitution of halides or tosylates with a sulfur source, and the reduction of thioketals. mdpi.comyoutube.com
Table 3: Synthesis of Sulfur-Containing p-Menthane Analogues
| Compound | Starting Material | Key Reaction(s) | Reference |
|---|---|---|---|
| p-Menthane-derived β-hydroxythiol | Pulegone | 1,4-Addition of sodium benzyl thiolate; Reduction | mdpi.com |
| p-Mentha-8-thiol-3-one | Pulegone | Cysteine conjugation; β-lyase treatment | google.com |
Carboxamide derivatives of the p-menthane skeleton are of significant interest, particularly as cooling agents. The synthesis of these compounds often involves multi-step sequences starting from p-menthane precursors other than p-menthan-3-one. For instance, N-ethyl-p-menthane-3-carboxamide has been synthesized from p-menthane-3-carbonitrile by reacting it with ethanol (B145695) in the presence of polyphosphoric acid and a suitable activating agent like phosphorus oxychloride. chemicalbook.com
Alternative routes start from menthol. One such method involves the chlorination of menthol, followed by a Grignard reaction to form a menthyl magnesium halide. This organometallic intermediate can then be carboxylated. The resulting p-menthane carboxylic acid is subsequently amidated with an amine, such as ethylamine, to yield the final carboxamide product. google.com A similar strategy is used for the synthesis of N-t-butyl-p-menthane-3-carboxamide, where the key step is the reaction of a 3-p-menthylmagnesium halide with t-butyl isocyanate. google.com
Table 4: Synthetic Routes to p-Menthane Carboxamide Derivatives
| Target Compound | Starting Material(s) | Key Synthetic Steps | Reference |
|---|---|---|---|
| N-Ethyl-p-menthane-3-carboxamide | p-Menthane-3-carbonitrile, Ethanol | Polyphosphoric acid-mediated reaction | chemicalbook.com |
| N-Ethyl-p-menthane-3-carboxamide | Menthol, Ethylamine | Chlorination; Grignard formation; Carboxylation; Amidation | google.com |
The ketone functionality of p-menthan-3-one is an ideal entry point for the synthesis of nitrogen-containing derivatives such as amines and Schiff bases. A primary method for converting ketones to amines is reductive amination. libretexts.orglibretexts.org This one-pot reaction involves treating p-menthan-3-one with ammonia (B1221849) (for a primary amine), a primary amine (for a secondary amine), or a secondary amine (for a tertiary amine) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen with a metal catalyst. libretexts.orgyoutube.com The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org
Schiff bases, characterized by an azomethine or imine group (-C=N-), are readily synthesized by the condensation reaction of p-menthan-3-one with a primary amine. researchgate.net This reaction typically involves heating the two reactants, often with azeotropic removal of the water formed. researchgate.net The resulting Schiff bases can be isolated or used as intermediates for further synthesis, such as the preparation of certain herbicidal compounds derived from the related p-menth-3-en-1-amine scaffold. acs.org
Table 5: Nitrogen-Containing Derivatives from p-Menthan-3-one
| Derivative Class | General Reactants | Key Reaction | Reference |
|---|---|---|---|
| Primary, Secondary, or Tertiary Amines | p-Menthan-3-one, Ammonia or Amine, Reducing Agent | Reductive Amination | libretexts.orglibretexts.org |
| Schiff Bases (Imines) | p-Menthan-3-one, Primary Amine | Condensation | researchgate.netresearchgate.net |
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like p-menthan-3-one (B150117). It provides information on the chemical environment of individual protons and carbon atoms within the molecule.
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides analogous information for the carbon skeleton of the molecule. biocrick.com For p-menthan-3-one, the spectra show characteristic signals corresponding to the methyl, isopropyl, and cyclohexanone (B45756) ring protons and carbons. nih.gov
¹H and ¹³C NMR Spectral Data for p-Menthane-3-one Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The specific values can vary slightly depending on the solvent and instrument used.
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity & Integration |
| 1 | ~51.5 | ~1.9 - 2.1 | m, 1H |
| 2 | ~34.8 | ~2.2 - 2.4 | m, 1H |
| 3 (C=O) | ~212.4 | - | - |
| 4 | ~45.6 | ~1.3 - 1.5 | m, 1H |
| 5 | ~25.1 | ~1.6 - 1.8 | m, 2H |
| 6 | ~32.7 | ~0.8 - 1.0 | m, 2H |
| 7 (CH₃) | ~22.3 | ~0.90 | d, 3H |
| 8 (CH) | ~26.9 | ~2.5 - 2.7 | m, 1H |
| 9 (CH₃) | ~21.0 | ~0.88 | d, 3H |
| 10 (CH₃) | ~19.5 | ~1.05 | d, 3H |
Data compiled from typical values found in chemical databases.
While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to assign unequivocally. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by showing correlations between different nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton connectivity throughout the cyclohexanone ring and the isopropyl group of p-menthan-3-one. asdlib.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to. It allows for the definitive assignment of each proton resonance to its corresponding carbon in the ¹³C NMR spectrum. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the carbonyl carbon at C-3) and for piecing together the entire molecular framework by linking different spin systems. ipb.ptmdpi.com For instance, correlations from the methyl protons to carbons in the ring would confirm the placement of the substituent groups.
p-Menthane-3-one possesses chiral centers, meaning it can exist as different enantiomers (non-superimposable mirror images). Standard NMR cannot distinguish between enantiomers. asdlib.org To determine the enantiomeric purity or enantiomeric excess (ee), chiral NMR spectroscopy is utilized. This is typically achieved by adding a chiral resolving agent or a chiral solvating agent (CSA) to the NMR sample. asdlib.orgharvard.edu These agents interact with the enantiomers to form transient diastereomeric complexes, which are no longer mirror images and thus have distinct NMR spectra. asdlib.orgresearchgate.net This results in the separation of signals for each enantiomer, allowing their relative quantities to be determined by integrating the corresponding peaks. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental formula of a compound and can aid in its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In the analysis of complex mixtures like essential oils, GC separates the individual components, and the MS then records the mass spectrum of each component as it elutes. researchgate.netnih.gov p-Menthan-3-one can be identified by its specific retention time and its characteristic mass spectrum, which serves as a molecular fingerprint. nih.govresearchgate.net The fragmentation pattern observed under electron ionization (EI) is key to its identification. Quantification can be achieved by comparing the peak area of the compound to that of a known amount of an internal standard. nih.gov
Key Mass Fragments for p-Menthane-3-one in GC-MS (EI)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Identity |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | Moderate | [M-CH₃]⁺ |
| 112 | High | [M-C₃H₆]⁺ |
| 97 | Moderate | [C₇H₁₃O]⁺ |
| 69 | High | [C₅H₉]⁺ or [C₄H₅O]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ (Allyl Cation) |
Data sourced from the PubChem database. nih.gov
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). measurlabs.comresearchgate.net This precision allows for the determination of a compound's exact elemental formula. For p-menthan-3-one, HRMS can distinguish its formula, C₁₀H₁₈O (calculated exact mass: 154.1358 Da), from other potential compounds that might have the same nominal mass of 154. researchgate.net This capability makes HRMS an indispensable tool for the unambiguous confirmation of a compound's identity in research and quality control settings. chem-agilent.comscispace.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of p-menthan-3-one, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the cyclic ketone. nih.gov
The IR spectrum of p-menthan-3-one also displays characteristic absorption bands for carbon-hydrogen (C-H) bond stretching. These absorptions confirm the presence of the saturated hydrocarbon framework of the p-menthane (B155814) structure. nih.gov The analysis of these spectral features provides direct evidence for the principal functional groups of the molecule.
A study on isolated (-)-menthone (B42992), an isomer of p-menthan-3-one, identified strong C-H stretching vibrations at 2953 cm⁻¹, 2926 cm⁻¹, and 2869 cm⁻¹. nih.gov The same study reported the strong C=O stretching vibration at 1706 cm⁻¹, confirming the presence of the ketone functional group. nih.gov These values are characteristic and instrumental in the structural confirmation of p-menthan-3-one.
Table 1: Characteristic Infrared Absorption Bands for p-Menthan-3-one
| Vibrational Mode | Frequency (cm⁻¹) (Approximate) | Functional Group |
| C-H Stretch | 2953, 2926, 2869 | Alkane (Cyclohexane ring) |
| C=O Stretch | 1706 | Ketone |
This table presents data derived from studies on (-)-menthone, a stereoisomer of p-menthan-3-one. nih.gov
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of stereoisomers like those of p-menthan-3-one.
Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique for determining the absolute configuration of chiral molecules. nih.govmdpi.com It measures the difference in absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. researchgate.net The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.gov
For molecules like p-menthan-3-one, which possess a chromophore (the carbonyl group) in a chiral environment, ECD is particularly informative. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govresearchgate.net A close match between the experimental and the calculated spectrum for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. nih.gov
Recording the experimental ECD spectrum of the p-menthan-3-one sample.
Performing conformational analysis to identify the most stable conformers of the possible stereoisomers.
Calculating the theoretical ECD spectra for these conformers.
Comparing the experimental spectrum with the Boltzmann-averaged theoretical spectra of the different stereoisomers to assign the correct absolute configuration. researchgate.net
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. nih.govnih.gov This property is measured using a polarimeter, and the specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration).
Enantiomers of a chiral compound rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org For instance, one enantiomer will have a positive (+) rotation (dextrorotatory), while its mirror image will have a negative (-) rotation (levorotatory). libretexts.org This makes optical rotation a fundamental tool for distinguishing between the enantiomers of p-menthan-3-one.
While the sign of rotation alone is not sufficient to determine the absolute configuration without reference to a known standard or theoretical calculations, it provides a critical piece of data for stereochemical assignment. libretexts.org The magnitude and sign of the specific rotation are reported for different isomers of menthone, which is a stereoisomer of p-menthan-3-one.
Table 2: Reported Specific Rotation Values for this compound Isomers
| Isomer | Specific Rotation ([α]) | Conditions | Reference |
| (+)-Menthone ((1S,4R)-p-menthan-3-one) | +24.85° | 18 °C, D-line | nih.govechemi.com |
| l-Menthone ((1R,4S)-(-)-p-menthan-3-one) | -24.8° | 20 °C, D-line | |
| l-Menthone | -28.9° | 27 °C, D-line | |
| (-)-Menthone (90%) | -20° | 20 °C, D-line, neat |
These measurements clearly demonstrate the ability of optical rotation to differentiate between the enantiomers of p-menthan-3-one and serve as a quality control parameter for enantiomerically pure or enriched samples. The determination of the absolute configuration (e.g., R/S designation at each chiral center) from these values requires correlation with compounds of known absolute configuration or comparison with values derived from theoretical calculations. nih.govnih.gov
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations
MD simulations can elucidate the conformational landscape of a molecule in various solvent environments. For a molecule like p-menthan-3-one (B150117), this would involve analyzing the equilibrium between different chair and boat conformations of the cyclohexane (B81311) ring, as well as the orientation of the isopropyl and methyl substituents. The solvent is explicitly modeled, allowing for a detailed investigation of solute-solvent interactions.
For instance, in studies of similar monoterpenoids, the conformational preferences have been shown to depend on the solvent's polarity. In a polar solvent, conformations that maximize the exposure of polar groups to the solvent would be favored. Conversely, in a nonpolar solvent, intramolecular interactions might play a more significant role in determining the dominant conformation. While specific data for p-menthan-3-one is not available, it is reasonable to expect that the equilibrium between its conformers would be influenced by the surrounding solvent molecules.
MD simulations are particularly useful for characterizing the intermolecular interactions between a solute and the surrounding solvent molecules. unt.edu These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the solvation process and can influence the solute's properties.
In the case of p-menthan-3-one, the ketone group is a key site for interaction with protic solvents like water or alcohols, where it can act as a hydrogen bond acceptor. In aprotic but polar solvents, dipole-dipole interactions would be significant. The nonpolar hydrocarbon backbone of the molecule would primarily interact through weaker van der Waals forces.
A study on L-menthol (B7771125), a closely related p-menthane (B155814) derivative, in a deep eutectic solvent, demonstrated that intermolecular hydrogen bonding plays a crucial role in the microstructure and dynamics of the system. researchgate.net Similar principles would apply to p-menthan-3-one, where the nature and strength of its interactions with solvent molecules would dictate its solubility and macroscopic properties. The study of intermolecular interactions in various organic solvents using computational methods helps in understanding the energy and structure of the solution. neliti.com
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations offer a high level of theory to investigate the electronic structure and properties of molecules with great accuracy. Several studies have employed QM methods to explore the conformational space and spectroscopic properties of p-menthan-3-one and its isomers.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometry and energy of molecules. A notable study by Schmitz et al. (2015) investigated the conformational landscape of menthone (a stereoisomer of p-menthan-3-one) using DFT calculations. nih.gov
The study identified three stable conformers of this compound in the gas phase, all possessing a chair conformation for the cyclohexane ring. The primary difference between these conformers lies in the rotational position of the isopropyl group. The geometry optimizations were performed using the B3LYP functional with the 6-311++G(d,p) and aug-cc-pVTZ basis sets. The relative energies of these conformers were found to be very close, indicating that multiple conformations are likely to be populated at room temperature. nih.gov
The following table summarizes the calculated relative energies of the three this compound conformers from the Schmitz et al. study. nih.gov
| Conformer | Relative Energy (B3LYP/aug-cc-pVTZ) (kJ/mol) | Relative Energy (MP2/6-311++G(d,p)) (kJ/mol) |
| This compound A | 0.00 | 0.00 |
| This compound B | 1.35 | 1.83 |
| This compound C | 2.58 | 3.07 |
This interactive table is based on data from Schmitz et al. (2015). nih.gov
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. The study by Schmitz et al. also employed the Møller-Plesset perturbation theory of the second order (MP2), an ab initio method, to refine the energy calculations for the identified conformers of this compound. nih.gov
The MP2 calculations, using the 6-311++G(d,p) basis set, confirmed the small energy differences between the conformers, consistent with the DFT results. The use of both DFT and ab initio methods provides a high degree of confidence in the predicted conformational preferences of the molecule in the gas phase. These calculations are crucial for interpreting experimental data, such as microwave spectra, and for understanding the fundamental structural characteristics of p-menthan-3-one. nih.gov
Quantum mechanical calculations, particularly DFT, can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. nih.govrsc.orgresearchgate.net
While a specific study focused on the comprehensive prediction of NMR chemical shifts for p-menthan-3-one was not found in the reviewed literature, the methodology has been successfully applied to related compounds. For example, a study on menthol (B31143) diastereomers utilized DFT calculations at the B3LYP/6-31G(d,p) level to calculate 13C chemical shifts, which aided in the assignment of experimental spectra and the determination of the dominant conformers in solution.
The general approach involves optimizing the molecular geometry and then performing a GIAO calculation to obtain the isotropic shielding values for each nucleus. These theoretical values are then linearly correlated with experimental chemical shifts to obtain accurate predictions. This combined computational and experimental approach is a powerful tool for structural elucidation of complex organic molecules. nih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling investigates the relationship between the chemical structure of a compound and its biological activity. For p-menthan-3-one and its analogs, these studies are crucial for understanding how structural modifications influence their biological effects and for designing new derivatives with enhanced or specific activities.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models exclusively for p-menthan-3-one are not extensively documented in publicly available literature, studies on related monoterpenoids, including its isomers like this compound, provide valuable insights into the structural features that govern their biological actions.
For a series of p-menthane analogs, QSAR models have indicated that the Mulliken charges on specific carbon atoms, the logP value, and the total energy of the molecule have a significant relationship with their binding activities. nih.gov These models underscore that a delicate balance of electronic and hydrophobic characteristics is essential for potent biological activity. Although a specific predictive equation for p-menthan-3-one is not available, the general principles derived from these QSAR studies on analogous compounds are instrumental in guiding the rational design of new, potentially more effective, monoterpenoid-based agents.
Table 1: Key Physicochemical Descriptors in Monoterpenoid QSAR and Their General Influence on Biological Activity
| Descriptor | Description | General Influence on Activity |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | A higher logP can enhance membrane permeability, but an optimal value is often required to balance solubility and transport. |
| Mulliken Charges | A method for estimating partial atomic charges in a molecule. | The distribution of charges affects electrostatic interactions with the receptor's binding site. |
| Total Energy | The calculated total energy of the molecule in a specific conformation. | Lower energy (greater stability) can be favorable for binding. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences long-range interactions with the receptor and solubility. |
| Molecular Weight | The mass of one mole of the substance. | Can influence the fit within the binding pocket and overall pharmacokinetics. |
This table is a generalized representation based on QSAR principles for monoterpenoids and may not reflect the specific relationships for every biological target.
Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. These studies provide insights into the binding mode, affinity, and specific molecular interactions. While detailed docking studies specifically for p-menthan-3-one are scarce in the literature, research on its isomers, particularly menthol, offers valuable information on how these monoterpenoids might interact with biological targets.
Molecular docking studies of menthol isomers with olfactory receptors (such as Olfr874, OR8B8, and OR8B12) have revealed that hydrogen bonding and hydrophobic interactions are the primary forces driving the binding process. nih.gov The binding energies for these interactions typically range from -5.1 to -7.3 kcal/mol. nih.gov Key amino acid residues, such as histidine, threonine, leucine, tyrosine, and serine, have been identified as crucial for the recognition and binding of these menthol isomers. nih.gov
Furthermore, docking studies of menthol stereoisomers with the TRPM8 channel, a known receptor for cold and menthol sensation, have helped to elucidate the structural basis for their activity. researchgate.net These simulations can identify the specific binding pocket within the transmembrane domains of the receptor and predict the binding configurations of different isomers.
Although these studies focus on the alcohol analogue menthol, they provide a strong indication of the types of interactions that the ketone p-menthan-3-one might also form. The carbonyl group of p-menthan-3-one can act as a hydrogen bond acceptor, while the isopropyl and methyl groups can engage in hydrophobic and van der Waals interactions within a receptor's binding site. The stereochemistry of p-menthan-3-one would also be expected to play a critical role in determining its binding affinity and selectivity for specific receptors.
Table 2: Representative Docking Study Data for Menthol Isomers with Olfactory Receptors
| Ligand (Menthol Isomer) | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| D-menthol | OR8B8 | -7.3 | Leu-55, Tyr-94, Thr-57 |
| L-neoisomenthol | OR8B8 | -6.7 | Leu-55, Tyr-94, Thr-57 |
| D-neoisomenthol | OR8B8 | -7.1 | Leu-55, Tyr-94, Thr-57 |
| D-menthol | OR8B12 | -5.4 | Phe-199, Ser-248 |
| L-neoisomenthol | OR8B12 | -5.6 | Phe-199, Ser-248 |
| D-neoisomenthol | OR8B12 | -5.6 | Phe-199, Ser-248 |
Biological Activities and Mechanistic Investigations
Anti-inflammatory Effects and Immunomodulation
P-Menthan-3-one (B150117) has demonstrated notable anti-inflammatory and immunomodulatory properties. These effects are attributed to its ability to modulate key signaling pathways and the production of inflammatory mediators. biocrick.com
Studies have shown that p-Menthan-3-one can suppress the production of proinflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). biocrick.comnih.gov In laboratory settings, it has been observed to inhibit the lipopolysaccharide (LPS)-induced production of these cytokines in HaCaT cells, a human keratinocyte cell line. biocrick.com The overproduction of IL-1β and TNF-α is a hallmark of many inflammatory conditions. mdpi.comjscimedcentral.com
The table below summarizes the effect of p-Menthan-3-one on these key proinflammatory cytokines.
| Cytokine | Effect of p-Menthan-3-one | Cellular Context | Inducing Agent |
| Interleukin-1β (IL-1β) | Suppression | HaCaT cells | Lipopolysaccharide (LPS) biocrick.com |
| Tumor Necrosis Factor-α (TNF-α) | Suppression | HaCaT cells | Lipopolysaccharide (LPS) biocrick.com |
The anti-inflammatory effects of p-Menthan-3-one are closely linked to its ability to inhibit the activity of Nuclear Factor-κB (NF-κB). biocrick.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for IL-1β and TNF-α. nih.govnih.gov
Research has demonstrated that p-Menthan-3-one can suppress NF-κB activation induced by various inflammatory agents such as LPS, 12-O-tetradecanoylphorbol-13-acetate, hydrogen peroxide, okadaic acid, and ceramide. biocrick.com The mechanism of this suppression involves hindering the translocation of NF-κB into the nucleus. biocrick.com Furthermore, the inhibitory protein I-kappaB (IκB) and beta-transducin repeat containing protein (β-TrCP) have been identified as being involved in this p-Menthan-3-one-mediated suppression. biocrick.com
Antimicrobial and Antifungal Properties
P-Menthan-3-one has exhibited a spectrum of antimicrobial and antifungal activities, making it a compound of interest for its potential to combat various pathogens. dovepress.com
A significant finding is the antibacterial activity of p-Menthan-3-one against Methicillin-resistant Staphylococcus aureus (MRSA). dovepress.comnih.gov MRSA is a challenging pathogen due to its resistance to multiple antibiotics. mdpi.com
In a study investigating its effects on MRSA, p-Menthan-3-one demonstrated a minimal inhibitory concentration (MIC) of 3,540 μg/mL and a minimal bactericidal concentration (MBC) of 7,080 μg/mL. dovepress.comnih.gov The diameter of the inhibition zone (DIZ) was measured at 11.9 mm. dovepress.com These findings indicate a potent antibacterial effect on MRSA. dovepress.comnih.gov
The table below details the antimicrobial activity of p-Menthan-3-one against MRSA.
| Parameter | Value | Unit |
| Minimal Inhibitory Concentration (MIC) | 3,540 | μg/mL dovepress.comnih.gov |
| Minimal Bactericidal Concentration (MBC) | 7,080 | μg/mL dovepress.comnih.gov |
| Diameter of Inhibition Zone (DIZ) | 11.9 | mm dovepress.com |
The antimicrobial action of p-Menthan-3-one against MRSA is believed to involve the disruption of the bacterial cell membrane. dovepress.comnih.gov Studies have shown that treatment with p-Menthan-3-one leads to significant changes in the membrane potential and integrity of MRSA cells. nih.gov
Lipidomics analysis of MRSA cells exposed to subinhibitory concentrations of p-Menthan-3-one revealed significant alterations in 136 lipid species. nih.gov This suggests that the compound's mechanism of action involves altering the structural components of the cell membrane, which in turn affects its properties and function. dovepress.comnih.gov The disruption of the cell membrane is a common mechanism for many antimicrobial peptides. nih.gov
Impact on Skin Permeability and Transdermal Absorption
P-Menthan-3-one has been investigated for its ability to enhance the permeability of the skin, a property that could be utilized in transdermal drug delivery systems. researchgate.netnih.gov
Research has shown that p-Menthan-3-one can effectively promote the transdermal absorption of various drugs with differing lipophilicity. researchgate.netnih.gov In comparative studies with other terpenes like menthol (B31143) and pulegone (B1678340), p-menthan-3-one demonstrated a superior enhancing capacity. researchgate.netnih.gov The enhancement ratio for drug penetration was found to have a parabolic relationship with the drug's lipophilicity when treated with p-menthan-3-one. researchgate.net
The proposed mechanism for this enhanced skin permeability involves the disorganization of the highly ordered structure of the stratum corneum lipids. biocrick.comresearchgate.netnih.gov Additionally, it is suggested that p-menthan-3-one extracts a portion of these lipids, further facilitating the transport of substances across the skin barrier. biocrick.comresearchgate.netnih.gov
Modulation of Stratum Corneum Lipids
The stratum corneum (SC) is the outermost layer of the epidermis and serves as the primary barrier for the skin. nih.gov This barrier function is critically dependent on its unique lipid matrix, which is primarily composed of ceramides, cholesterol, and free fatty acids. nih.govopendermatologyjournal.comthecosmeticchemist.com These lipids are arranged in a highly ordered lamellar structure, crucial for preventing water loss and the entry of foreign substances. nih.govopendermatologyjournal.com
p-Menthan-3-one, commonly known as menthone, has been shown to modulate this lipid barrier. Research indicates that this compound enhances skin permeability by disrupting the highly ordered organization of the stratum corneum lipids. biocrick.com Molecular mechanism studies suggest that this compound disorders the organized structure and also extracts a portion of the SC lipids. biocrick.com This alteration of the lipid arrangement temporarily compromises the barrier's integrity.
Enhancing Transdermal Drug Delivery
The ability of p-Menthan-3-one to disrupt the stratum corneum's lipid structure makes it an effective penetration enhancer for transdermal drug delivery. Studies investigating its effects on the absorption of various drugs have demonstrated its capacity to promote the passage of compounds through the skin. biocrick.com
Table 1: Comparative Efficacy of Penetration Enhancers
| Compound | Relative Penetration Enhancement Capacity |
|---|---|
| Pulegone | Low |
| Menthol | Medium |
| p-Menthan-3-one | High |
This table illustrates the relative capacity of p-Menthan-3-one and related compounds to enhance transdermal drug absorption as reported in scientific literature. biocrick.com
Insect Repellent and Antiparasitic Activities
p-Menthan-3-one is a component of essential oils that have been recognized for their insecticidal and repellent properties. caymanchem.com Its bioactivity extends to both insects and various parasitic organisms.
Mechanism of Action as a Deterrent
The mechanism of action for p-menthane (B155814) derivatives as insect repellents involves sensory interference. For the related compound p-menthane-3,8-diol (B45773) (PMD), the repellent effect is attributed to its strong odor which insects find unpleasant, acting as a deterrent. chemicalbook.com Furthermore, these compounds can interfere with the sensory receptors of insects, disrupting their ability to locate a host. chemicalbook.com By confusing the insects' sensory mechanisms, it becomes difficult for them to detect chemical cues from humans or animals, thus reducing the likelihood of bites. chemicalbook.com The activity of PMD as a repellent is considered to be biochemically non-toxic and nonspecific. epa.gov
Efficacy against Various Insect Species
p-Menthan-3-one has demonstrated insecticidal activity against specific insect species. Laboratory studies have determined its efficacy against the larvae of mosquitoes. For instance, it is effective against the fourth-instar larvae of Culex pipiens molestus, with a reported median lethal concentration (LC₅₀) of 156 mg/L. caymanchem.com
While direct data on the repellent efficacy of pure p-Menthan-3-one against a wide range of insects is specific, the closely related compound p-menthane-3,8-diol (PMD) has been extensively studied and shown to be effective against numerous species. oup.com PMD has demonstrated significant repellency against mosquitoes of the Aedes, Anopheles, and Culex genera. researchgate.net Studies have confirmed its efficacy against the dengue vector Aedes aegypti and malaria vectors such as Anopheles gambiae and Anopheles darlingi. oup.comresearchgate.netuni-regensburg.de
Table 2: Insecticidal Activity of p-Menthan-3-one
| Species | Developmental Stage | Efficacy Metric (LC₅₀) | Reference |
|---|---|---|---|
| Culex pipiens molestus | Fourth-instar larvae | 156 mg/L | caymanchem.com |
This table shows the lethal concentration of p-Menthan-3-one required to kill 50% of a test population of Culex pipiens molestus larvae.
Potential against Parasitic Diseases
Research into the antiparasitic potential of menthol and its derivatives has shown promising results against several protozoan parasites responsible for significant human diseases. nih.gov Leishmaniasis, caused by parasites of the Leishmania genus, is one such disease where new therapeutic agents are needed. nih.govmdpi.com
In vitro studies have evaluated derivatives of menthol against various parasites. These compounds were found to be highly active against the intracellular amastigote forms of Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania braziliensis. nih.gov They also demonstrated moderate activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These findings indicate that p-menthane structures could serve as a basis for the development of new antiparasitic drugs.
Effects on Bile Secretion and Cholesterol Levels
p-Menthan-3-one has been identified as an active component contributing to the choleretic effects (stimulation of bile secretion) of certain herbal remedies. biocrick.com Studies on animal models have shown that this compound, along with menthol and limonene, can significantly decrease total cholesterol levels. biocrick.com
The administration of these compounds was also associated with an increase in the level of total bile acids. biocrick.com Specifically, this compound was found to significantly decrease total cholesterol (p<0.05 or p<0.01) and increase total bile acid levels (p<0.05 or p<0.01). biocrick.com The related isomer, isothis compound (B49636), was noted to have slight choleretic effects. biocrick.com Research on peppermint oil, which contains this compound, corroborates these findings, showing it stimulates bile fluid secretion, increases bile acid efflux, and decreases cholesterol levels in bile. nih.gov The mechanism may be related to the upregulation of genes involved in bile acid synthesis. nih.gov
Table 3: Effects of p-Menthan-3-one on Biliary Components
| Parameter | Effect | Significance |
|---|---|---|
| Total Cholesterol Level | Decrease | p<0.05 or p<0.01 |
| Total Bile Acid Level | Increase | p<0.05 or p<0.01 |
| Bile Secretion | Promotion | - |
This table summarizes the observed effects of p-Menthan-3-one on key biliary parameters based on scientific research. biocrick.com
Olfactory and Gustatory Receptor Interactions
The sensation of coolness is a primary characteristic associated with p-menthan-3-one and its derivatives, most notably menthol. biocrick.comsciencenews.org This physiological response is not caused by an actual drop in temperature but by a chemical activation of sensory neurons. The key molecular detector responsible for this sensation is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, often referred to as the cold and menthol receptor. sciencenews.orgnih.govduke.edu
TRPM8 is an ion channel found on the surface of sensory neurons. duke.edu When activated by either cold temperatures or chemical agonists like menthol, the channel opens, allowing an influx of positively charged ions (like calcium) into the neuron. sciencenews.org This influx generates an electrical signal that travels to the brain, which interprets it as a sensation of cold. duke.edufrontiersin.org While menthol, the alcohol derivative of p-menthan-3-one, is the most studied activator of TRPM8, p-menthan-3-one (this compound) is also widely used as a cooling agent. biocrick.comsciencenews.org Research indicates that menthol binding to the TRPM8 protein induces a conformational change in the channel's pore, opening it to activate the cold-sensing neurons. duke.edu The cooling effect of menthol can also be accompanied by nociceptive sensations like burning or stinging, which can be suppressed by dynamic tactile stimulation. nih.gov
The odor profile of monoterpenoids can be significantly altered by the introduction of a mercapto (-SH) group. Studies on the structure-odor relationships of mercapto-containing p-menthane derivatives have revealed specific structural features that determine the resulting aroma. A notable example is trans-8-Mercapto-p-menthan-3-one, which is recognized for its distinct "catty" odor, similar to that of other mercapto ketones. epa.gov
Research comparing various synthetic mercapto-monoterpenoids has provided insights into how molecular structure influences odor quality and threshold. For instance, the position of the mercapto group and the saturation of the p-menthane ring are critical factors.
Hydrogenation: The hydrogenation of the double bond in 1-p-menthene-8-thiol (B36435) leads to a significant increase in the odor threshold. nih.govresearchgate.net
Mercapto Group Position: Moving the mercapto group from a side chain into the ring structure generally results in higher odor thresholds. nih.govresearchgate.net
Tertiary Thiols: Tertiary thiols consistently exhibit low odor thresholds, although none of the synthesized analogues reached the exceptionally low threshold of the key grapefruit odorant, 1-p-menthene-8-thiol. nih.gov
The odor qualities of these compounds vary widely, from grapefruit-like scents to sulfury, rubber-like, or burned aromas, highlighting the sensitivity of olfactory receptors to subtle structural modifications. nih.gov
Table 1: Structure-Odor Relationships of Selected Mercapto-Monoterpenoids
| Compound | Structural Features | Odor Description | Key Finding |
|---|---|---|---|
| trans-8-Mercapto-p-menthan-3-one | Ketone with tertiary mercapto group | Catty | The tertiary mercapto amyl substructure is a dominant feature for the "catty" note. epa.gov |
| 1-p-Menthene-8-thiol | Unsaturated ring, tertiary thiol in side chain | Grapefruit | Possesses an extremely low odor threshold. nih.gov |
| Saturated Analogues of 1-p-Menthene-8-thiol | Saturated ring (p-menthane structure) | Similar to the unsaturated parent but with a higher threshold | Hydrogenation of the double bond increases the odor threshold. nih.govresearchgate.net |
| Ring-substituted Mercaptans | Mercapto group attached directly to the ring | Sulfury, rubber-like, burned | Moving the mercapto group into the ring results in higher odor thresholds compared to side-chain thiols. nih.gov |
Metabolism and Biotransformation in Biological Systems
In plants such as peppermint (Mentha piperita), p-menthan-3-one (specifically l-menthone) is a key intermediate in the biosynthesis of menthol isomers. nih.govresearchgate.net The conversion of this monoterpene ketone into its corresponding alcohols is catalyzed by NADPH-dependent, stereospecific dehydrogenases (reductases). nih.govnih.gov Two distinct enzymes have been identified that reduce l-menthone at the C3 position to its epimeric alcohols, l-menthol (B7771125) and d-neomenthol. nih.govresearchgate.net
(-)-Menthol Dehydrogenase (MDH) / this compound:(−)-(3R)-menthol reductase (MMR) : This enzyme specifically catalyzes the reduction of l-menthone to l-menthol. nih.govnih.govenzyme-database.org
(+)-Neomenthol Dehydrogenase (NMDH) / this compound:(+)-(3S)-neomenthol reductase (MNR) : This enzyme is responsible for the conversion of l-menthone to d-neomenthol. nih.govnih.gov
These enzymes exhibit different kinetic properties and stereoselectivity, which are crucial in determining the final composition of the essential oil. nih.govnih.gov
Table 2: Properties of Stereospecific Dehydrogenases in Peppermint
| Enzyme | Abbreviation | Substrate | Primary Product | Km (for this compound) | pH Optimum | Molecular Weight (approx.) |
|---|---|---|---|---|---|---|
| (-)-Menthol Dehydrogenase | MDH / MMR | l-Menthone | l-Menthol | ~2.5 x 10-4 M nih.gov / 3.0 µM nih.gov | 7.5 nih.gov | 35,000 Da nih.gov |
| (+)-Neomenthol Dehydrogenase | NMDH / MNR | l-Menthone | d-Neomenthol | ~2.2 x 10-5 M nih.gov / 674 µM nih.gov | 7.6 nih.gov / 9.3 nih.gov | 35,000 Da nih.gov |
Compartmentation Effects in Metabolic Pathways
The biosynthesis of monoterpenoids in plants is a highly organized process, involving subcellular compartmentation to regulate metabolic flux and prevent unwanted side reactions. researchgate.netnih.gov Terpenoid precursors are synthesized via two main pathways located in different parts of the cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.gov
A clear example of compartmentation is seen in the metabolism of l-menthone in peppermint leaves. The two stereospecific dehydrogenases that reduce l-menthone are spatially separated and coupled with different subsequent enzymes. nih.gov
The menthol dehydrogenase (producing l-menthol) is compartmented with an acetyl transferase , leading to the formation of l-menthyl acetate (B1210297). nih.gov
The neomenthol dehydrogenase (producing d-neomenthol) is compartmented with a glucosyl transferase , resulting in the synthesis of d-neomenthyl-β-d-glucoside. nih.gov
This spatial separation ensures the selective formation of specific end-products from a common precursor, demonstrating how compartmentation plays a critical role in controlling metabolic outcomes in plants. nih.govresearchgate.net
In mammalian systems, the metabolism of p-menthan-3-one primarily involves reduction to its corresponding secondary alcohol, menthol. echemi.com This is a detoxification step, as the resulting alcohol can then undergo phase II conjugation reactions to form more water-soluble compounds that are easily excreted. echemi.com
The principal conjugation pathway for menthol is glucuronidation . echemi.comnih.gov In this process, a glucuronic acid moiety is attached to the menthol molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov The resulting metabolite, menthyl glucuronide (MG), is a major urinary metabolite in humans. nih.gov Studies have shown that l-menthyl glucuronide can comprise over 98% of the total urinary MG, indicating this is a highly efficient clearance pathway. nih.gov
In plants, a similar conjugation process occurs. As mentioned previously, d-neomenthol, one of the reduction products of l-menthone in peppermint, is conjugated with glucose to form d-neomenthyl-β-d-glucoside. nih.gov This represents another form of conjugation that facilitates storage or transport of the monoterpenoid within the plant.
Applications in Advanced Materials and Chemical Technologies
Role in Flavor and Fragrance Compositions
p-Menthan-3-one (B150117) is a significant component in the flavor and fragrance industry due to its distinct sensory properties. It is valued for its refreshing and minty characteristics.
As a fragrance ingredient, p-menthan-3-one (isomenthone) is prized for its fresh, aromatic, and green scent profile with notes reminiscent of peppermint. tandfonline.com This makes it a versatile component in various fragrance compositions, particularly in fresh, minty, agrestic, and fougère types, as well as in lavender and geranium accords. tandfonline.com Its ability to impart a dynamic and invigorating top note makes it a popular choice for modern fragrances. acs.org
The compound is incorporated into a wide array of cosmetic and personal care products to add a crisp and uplifting minty aroma. acs.org Its application can be found in lotions, creams, body washes, and hair care products like shampoos and conditioners. acs.org In perfumery, the concentration of fragrance oils, which can include p-menthan-3-one, varies depending on the final product, ranging from 15-30% in perfume to 0.2-1% in skin creams and shampoos. nih.gov A derivative, p-menthane-8-thiol-3-one, is also noted for its utility as an odorant in perfumes and other cosmetic products, offering a complex fruity and sulfurous aroma. caymanchem.com
Table 1: Applications of p-Menthan-3-one in Cosmetic and Perfumery Products
| Product Category | Specific Application | Fragrance Profile Contribution |
| Fine Fragrances | Perfumes, Eau de Toilette, Colognes | Fresh, minty, green, herbal, aromatic tandfonline.comacs.org |
| Skin Care | Lotions, Creams | Crisp, uplifting minty aroma acs.org |
| Body Care | Body Washes | Uplifting minty scent acs.org |
| Hair Care | Shampoos, Conditioners | Pleasant and revitalizing minty scent acs.org |
| Men's Grooming | Shaving Creams, Gels, Aftershaves | Invigorating aroma acs.org |
p-Menthan-3-one is recognized as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). pharmacompass.compharmacompass.comnih.gov It is used to impart a minty and cooling flavor to a variety of food products. libretexts.orgyoutube.com
Its applications as a food additive are diverse, including its use in non-alcoholic beverages, ice cream, candy, baked goods, and chewing gum. specialchem.com The typical taste is described as cooling, minty peppermint with sweet, ethereal, and herbal spearmint notes. sigmaaldrich.com The Joint FAO/WHO Expert Committee on Food Additives concluded that it poses no safety concern at current levels of intake when used as a flavouring agent. pharmacompass.comresearchgate.net A derivative, p-menthane-8-thiol-3-one, is used to create cassis (blackcurrant) aromas in foods and drinks like yogurt, confectionery, and mineral waters. caymanchem.com
Utilization in Personal Care and Hygiene Products
Beyond its use for fragrance in cosmetics, p-menthan-3-one's functional properties make it a valuable ingredient in various personal care and hygiene items. researchgate.net Its refreshing and cooling sensory effects are particularly beneficial in these applications.
The compound is frequently incorporated into oral care products, such as toothpaste and mouthwash, to provide a characteristic minty flavor and a cooling sensation. acs.orgspecialchem.com In shaving products, its invigorating aroma enhances the user experience. acs.org Additionally, its refreshing scent is utilized in foot care products like creams and sprays to deliver a cooling and rejuvenating feeling. acs.org
Table 2: Use of p-Menthan-3-one in Personal Care and Hygiene
| Product Category | Function | Desired Effect |
| Oral Care | Flavoring Agent | Minty flavor, cooling sensation acs.orgspecialchem.com |
| Shaving Products | Fragrance | Invigorating aroma acs.org |
| Foot Care | Fragrance | Cooling and rejuvenating sensation acs.org |
Derivatives as Chiral Auxiliaries in Organic Synthesis
In the field of organic chemistry, particularly in asymmetric synthesis, derivatives of p-menthane (B155814) ketones serve as valuable tools. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org
A derivative of this compound, p-menthane-3-carboxaldehyde, has been identified as a useful chiral auxiliary for the synthesis of carbonyl compounds that possess a chiral quaternary carbon atom with high enantiomeric purity. acs.org This auxiliary can be prepared from this compound (which interconverts with isothis compound) in two steps. acs.org this compound itself is also used within asymmetric synthesis. nih.gov The general strategy involves covalently attaching the chiral auxiliary to a non-chiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org This methodology is a key strategy for producing stereochemically pure compounds, which is crucial for pharmaceuticals and biologically active molecules. wikipedia.org
Potential in Pharmaceutical Formulations and Drug Delivery Systems
p-Menthan-3-one and its related compounds show potential for use in pharmaceutical applications, primarily as excipients. An excipient is an inactive substance that serves as the vehicle or medium for a drug or other active substance.
Research has shown that this compound can enhance the transdermal delivery of drugs by increasing skin permeability. biocrick.com It achieves this by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. biocrick.com This property makes it a potential penetration enhancer in topical and transdermal pharmaceutical formulations. The compound is listed as an excipient in various dosage forms, including capsules, tablets, and suspensions. pharmacompass.com Furthermore, (-)-Menthone (B42992) is used as a flavoring and masking agent in medicinal products to improve the taste and palatability of oral medications, which can be particularly beneficial for patient compliance. youtube.com
Integration in Agricultural Chemistry (e.g., Herbicides)
While p-menthan-3-one itself is not typically applied directly as a herbicide, its structural framework is a key component in the synthesis of novel and effective botanical herbicides. Research has increasingly focused on modifying the p-menthane skeleton to create derivatives with potent herbicidal properties, offering more environmentally benign alternatives to conventional synthetic herbicides. These derivatives often exhibit high efficacy against various weed species, in some cases surpassing the performance of commercial standards like glyphosate (B1671968) and diuron. nih.govrsc.org
The primary route to these agriculturally significant compounds involves the chemical modification of p-menthane-related structures. For instance, derivatives such as sec-p-menthane-7-amine and p-menth-3-en-1-amine, along with their subsequent Schiff base and thiourea (B124793) derivatives, have demonstrated considerable herbicidal activity. nih.govresearchgate.netacs.orgnih.gov
One notable area of research is the synthesis of sec-p-menthane-7-amine derivatives. nih.govrsc.org These compounds have shown excellent post-emergence herbicidal effects against weeds like barnyard grass and rape. nih.govrsc.org Studies have indicated that alkyl-substituted derivatives are generally more active than their phenyl-substituted counterparts. nih.govrsc.org For example, certain sec-p-menthane-7-amine derivatives exhibited herbicidal activity against the root growth of barnyard grass that was 404% higher than that of glyphosate. rsc.orgrsc.org Similarly, against rape, the root growth inhibition by some of these derivatives was up to 760% more effective than diuron. rsc.orgresearchgate.net A significant advantage of some of these derivatives, such as compounds 3p, 3u, and 3v from one study, is their selectivity, showing minimal harm to crops like rice, wheat, and maize at effective concentrations. rsc.org
Another important class of p-menthane-based herbicides is derived from p-menth-3-en-1-amine. acs.orgnih.gov Both the amine itself and its Schiff base derivatives have been found to possess excellent pre-emergence herbicidal activity against ryegrass. acs.orgnih.gov The introduction of a chlorine or bromine atom to the Schiff base derivatives was found to enhance their herbicidal activity. acs.orgnih.gov In comparative studies, some of these Schiff base derivatives demonstrated herbicidal activities significantly higher than glyphosate, with one derivative showing a 355.6% greater inhibition of ryegrass shoot growth. researchgate.netacs.org
The synthesis of these active compounds often starts from other naturally occurring monoterpenes. For example, sec-p-menthane-7-amine derivatives have been synthesized using perillaldehyde (B36042) as a starting material. nih.govrsc.org The process involves the reduction of perillaldehyde to p-menthane-7-aldehyde, followed by a reaction with an appropriate amine and subsequent reduction to form the final secondary amine derivative. rsc.org
The research into p-menthane-based herbicides highlights a promising avenue for the development of sustainable crop protection agents. By using the p-menthan-3-one structural backbone as a template, chemists can create a diverse range of compounds with potent and selective herbicidal activities.
Interactive Data Table of Herbicidal Activity of p-Menthane Derivatives
| Derivative Class | Target Weed | Efficacy Compared to Standard Herbicide | Reference |
| sec-p-Menthane-7-amine | Barnyard Grass (root growth) | Up to 404% higher than glyphosate | rsc.orgrsc.org |
| sec-p-Menthane-7-amine | Rape (root growth) | Up to 561% higher than diuron | rsc.orgrsc.org |
| sec-p-Menthane-7-amine | Rape (shoot growth) | Up to 760% higher than diuron | rsc.orgresearchgate.net |
| p-Menth-3-en-1-amine Schiff Base | Ryegrass (shoot growth) | Up to 355.6% higher than glyphosate | researchgate.netacs.org |
Environmental Impact and Ecotoxicological Considerations
Environmental Fate and Transport
The journey of p-menthan-3-one (B150117) through the environment is governed by several key processes that determine its distribution and persistence.
Once released into the atmosphere, p-menthan-3-one is expected to exist almost exclusively in the vapor phase due to its estimated vapor pressure of 0.28 mm Hg at 25°C. thegoodscentscompany.com The primary mechanism for its removal from the atmosphere is through degradation by photochemically-produced hydroxyl radicals (•OH). thegoodscentscompany.com The rate constant for this vapor-phase reaction is estimated to be 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. thegoodscentscompany.com Based on this rate, the atmospheric half-life of p-menthan-3-one is calculated to be approximately 14 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. thegoodscentscompany.com This relatively short half-life suggests that the compound is not likely to persist for long periods in the atmosphere or undergo long-range transport. food.gov.uk
The mobility of p-menthan-3-one in soil is predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc value for this compound is approximately 120. thegoodscentscompany.com According to established classification schemes, this Koc value suggests that p-menthan-3-one is expected to have high mobility in soil. thegoodscentscompany.com This high mobility indicates a potential for the compound to leach through the soil profile and possibly reach groundwater. In aquatic environments, the estimated Koc value suggests that p-menthan-3-one is not expected to significantly adsorb to suspended solids and sediment. thegoodscentscompany.com
Volatilization is an important environmental fate process for p-menthan-3-one. Its potential to volatilize from water is estimated by its Henry's Law constant, which is calculated to be 1.6 x 10⁻⁴ atm-m³/mole. thegoodscentscompany.com This value indicates that volatilization from water surfaces is an expected and significant fate process. thegoodscentscompany.com The volatilization half-life from a model river is estimated to be 0.5 days, and from a model lake, it is estimated to be 8 days. thegoodscentscompany.com Volatilization from moist soil surfaces is also expected to be an important transport mechanism. thegoodscentscompany.com However, based on its vapor pressure, p-menthan-3-one is not expected to volatilize from dry soil surfaces. thegoodscentscompany.com
Bioconcentration Potential in Aquatic Organisms
The potential for p-menthan-3-one to accumulate in aquatic organisms can be estimated by its bioconcentration factor (BCF). Using its water solubility of 688 mg/L, a BCF of 15 has been calculated. thegoodscentscompany.com According to standard classification schemes, this BCF value suggests that the potential for bioconcentration in aquatic organisms is low. thegoodscentscompany.com This low potential implies that the substance is unlikely to build up to high concentrations in the tissues of aquatic life such as fish.
Ecotoxicity to Aquatic and Terrestrial Organisms
Regulatory classifications consistently label p-menthan-3-one as harmful to aquatic life with long-lasting effects. thegoodscentscompany.comcaymanchem.com However, specific empirical data on its toxicity to a wide range of organisms is limited in publicly available literature.
Available research provides some specific toxicity values. For fish, a 96-hour study on the zebrafish (Brachydanio rerio) determined a Lethal Concentration 50 (LC50) of >28 mg/L. Another study found it to have insecticidal activity against the larvae of the mosquito Culex molestus, with an LC50 of 156 mg/L.
Despite these specific data points, comprehensive ecotoxicological information for other key aquatic indicator species, such as the water flea (Daphnia magna) and various algae species, is not readily found in the reviewed scientific literature. Furthermore, no specific toxicity data for terrestrial organisms, such as earthworms or soil microorganisms, were identified during the search.
Ecotoxicity Data for p-Menthan-3-one
| Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Zebrafish (Brachydanio rerio) | LC50 | >28 | 96 hours |
Future Research Directions and Emerging Trends
The scientific community's interest in p-menthan-3-one (B150117), a naturally occurring monoterpenoid found in various essential oils, continues to grow. nih.gov Initially recognized for its characteristic minty and cooling aroma, research is now expanding beyond its traditional use in the flavor and fragrance industry. semanticscholar.orgmdpi.com Emerging studies are uncovering its potential in diverse fields, from pharmacology to sustainable chemistry. This section outlines the key future research directions and emerging trends poised to shape the scientific landscape of p-menthan-3-one and its derivatives.
Q & A
Q. What methodologies address batch-to-batch variability in p-Menthan-3-one isolation from plant sources?
- Methodological Answer : Implement quality-by-design (QbD) approaches. For Agastache rugosa, optimize harvest time (pre-flowering stage) and drying conditions (40°C, 48 hrs). Use multivariate analysis (PCA) to correlate climate data (rainfall, temperature) with metabolite profiles. Standardize extraction protocols via ISO 20776-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
